4-Hydroxy-2,5-dimethylbenzoic acid
Overview
Description
4-Hydroxy-2,5-dimethylbenzoic acid, also known as homoprotocatechuic acid (HPCA), is a phenolic acid that is found in various plant sources, such as green tea, grapes, and berries. It has been the subject of numerous scientific studies due to its potential health benefits and therapeutic properties.
Scientific Research Applications
Antimicrobial and Anticancer Activity
4-Hydroxy-2,5-dimethylbenzoic acid has shown significant potential in antimicrobial and anticancer applications. A study characterized its derivative, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, derived from the lichen Parmelia erumpens, highlighting its excellent antimicrobial activity against critical bacteria and fungi. Moreover, this compound exhibited promising anticancer activity, especially in dose- and time-dependent suppression of cancer cell growth, suggesting its potential as a target for developing antimicrobial and anticancer drugs after further clinical evaluation (Aravind et al., 2014).
Bacterial Catabolism and Compound Conversion
The catabolism of 4-Hydroxy-2,5-dimethylbenzoic acid in different bacterial strains leads to the formation of diverse compounds. For example, in Pseudomonas sp. strain HH35, this acid is converted into a novel compound characterized as a cyclic tautomer of (3-methylmaleyl)acetone. This study highlights the unique metabolic pathways in different bacterial species and their ability to transform 4-Hydroxy-2,5-dimethylbenzoic acid into distinct compounds (Cain et al., 1997).
Synthesis of Derivatives and Structural Applications
4-Hydroxy-2,5-dimethylbenzoic acid serves as a starting material for synthesizing various derivatives. A study demonstrated the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, providing insights into the preparation and potential applications of its derivatives in different fields, including medicinal chemistry and material science (Lin, 2013).
properties
IUPAC Name |
4-hydroxy-2,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZOKYRQPZZEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635147 | |
Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,5-dimethylbenzoic acid | |
CAS RN |
27021-04-1 | |
Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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